molecular formula C18H16BrNO3 B12197493 2-[4-(4-Bromophenyl)-3-methyl-1,2-oxazol-5-yl]-5-ethoxyphenol

2-[4-(4-Bromophenyl)-3-methyl-1,2-oxazol-5-yl]-5-ethoxyphenol

Cat. No.: B12197493
M. Wt: 374.2 g/mol
InChI Key: RDVOUMMHRSPPOT-UHFFFAOYSA-N
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Description

2-[4-(4-Bromophenyl)-3-methyl-1,2-oxazol-5-yl]-5-ethoxyphenol is a synthetic organic compound that belongs to the class of oxazoles This compound is characterized by the presence of a bromophenyl group, a methyl group, and an ethoxyphenol group attached to the oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-Bromophenyl)-3-methyl-1,2-oxazol-5-yl]-5-ethoxyphenol typically involves a multi-step process. One common method includes the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a bromination reaction using bromine or a brominating agent like N-bromosuccinimide (NBS).

    Attachment of the Ethoxyphenol Group: The ethoxyphenol group can be attached through an etherification reaction using an appropriate phenol derivative and an alkylating agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in batch or continuous reactors with optimized conditions to maximize yield and purity. The use of catalysts and solvents may be employed to enhance reaction efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-Bromophenyl)-3-methyl-1,2-oxazol-5-yl]-5-ethoxyphenol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: Oxidized oxazole derivatives.

    Reduction: Reduced oxazole derivatives.

    Substitution: Substituted bromophenyl derivatives.

Scientific Research Applications

2-[4-(4-Bromophenyl)-3-methyl-1,2-oxazol-5-yl]-5-ethoxyphenol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[4-(4-Bromophenyl)-3-methyl-1,2-oxazol-5-yl]-5-ethoxyphenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, leading to modulation of their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Bromophenyl)-thiazol-2-amine: A compound with a similar bromophenyl group but a different heterocyclic ring (thiazole instead of oxazole).

    2-(4-Bromophenyl)acetic acid: A compound with a bromophenyl group attached to an acetic acid moiety.

    4-Bromophenylacetic acid: Another bromophenyl derivative with a different functional group.

Uniqueness

2-[4-(4-Bromophenyl)-3-methyl-1,2-oxazol-5-yl]-5-ethoxyphenol is unique due to its specific combination of functional groups and the presence of the oxazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C18H16BrNO3

Molecular Weight

374.2 g/mol

IUPAC Name

2-[4-(4-bromophenyl)-3-methyl-1,2-oxazol-5-yl]-5-ethoxyphenol

InChI

InChI=1S/C18H16BrNO3/c1-3-22-14-8-9-15(16(21)10-14)18-17(11(2)20-23-18)12-4-6-13(19)7-5-12/h4-10,21H,3H2,1-2H3

InChI Key

RDVOUMMHRSPPOT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1)C2=C(C(=NO2)C)C3=CC=C(C=C3)Br)O

Origin of Product

United States

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